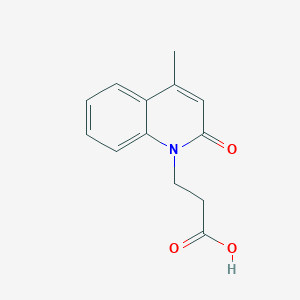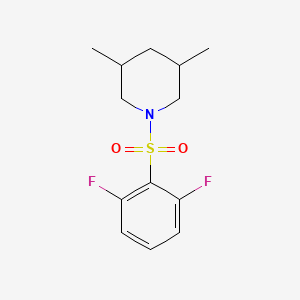
1-(2,6-Difluorophenyl)sulfonyl-3,5-dimethylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Difluorophenyl)sulfonyl-3,5-dimethylpiperidine is a chemical compound with the molecular formula C13H17F2NO2S . It has an average mass of 289.341 Da and a monoisotopic mass of 289.094818 Da . This product is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives .Molecular Structure Analysis
The molecular structure of this compound consists of 13 carbon atoms, 17 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Fate
A key area of research involves the environmental degradation and fate of fluorinated chemicals, especially those related to PFAS, which are known for their persistence and potential toxicological effects. Studies have focused on microbial degradation as a possible pathway for mitigating the environmental impact of such compounds. Liu and Avendaño (2013) reviewed microbial degradation of polyfluoroalkyl chemicals, highlighting the potential for biodegradation pathways to break down non-fluorinated functionalities, leading to the formation of perfluoroalkyl carboxylic and sulfonic acids, which are of concern due to their persistence and toxicity (Liu & Avendaño, 2013).
Toxicological Impacts
Another significant area of application is the study of the toxicological impacts of fluorinated compounds. Research has extensively examined the developmental toxicity of perfluoroalkyl acids and their derivatives. For example, Lau et al. (2004) provided an overview of the toxicological profiles of PFOS and PFOA, two well-studied perfluoroalkyl acids, suggesting avenues for further research to better understand the hazards these compounds may pose to human health and the environment (Lau et al., 2004).
Bioaccumulation and Environmental Persistence
The bioaccumulation and environmental persistence of PFAS have raised concerns due to their detection in wildlife and potential human health risks. Conder et al. (2008) critically reviewed the bioaccumulation potential of PFCAs and PFASs, highlighting the complexity in understanding the environmental behavior and regulatory classification of these substances (Conder et al., 2008).
Novel Fluorinated Compounds
With the phased-out production of certain legacy PFAS, research has also turned to novel fluorinated alternatives, assessing their environmental occurrence, fate, and potential toxic effects. Munoz et al. (2019) reviewed the analysis of emerging fluoroalkylether substances, including F-53B, Gen-X, and ADONA, in environmental and biomonitoring samples, emphasizing the need for comprehensive understanding of their impact (Munoz et al., 2019).
Health Risks of Fluorinated Alternatives
Lastly, the health risks of novel fluorinated alternatives to PFAS have been a focal point of research. Wang et al. (2019) investigated the sources, multimedia distribution, and health risks of alternative PFAS compounds, revealing that some alternatives exhibit comparable or even more severe potential toxicity than legacy PFASs, highlighting the importance of further toxicological studies (Wang et al., 2019).
Eigenschaften
IUPAC Name |
1-(2,6-difluorophenyl)sulfonyl-3,5-dimethylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F2NO2S/c1-9-6-10(2)8-16(7-9)19(17,18)13-11(14)4-3-5-12(13)15/h3-5,9-10H,6-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLSPWMYREXUEIT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=C(C=CC=C2F)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F2NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide](/img/structure/B2387509.png)

![(E)-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-3-(thiophen-2-yl)acrylamide](/img/structure/B2387512.png)
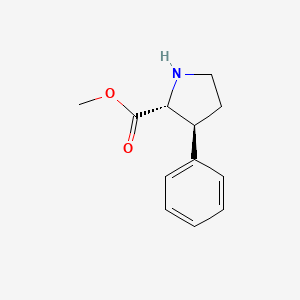
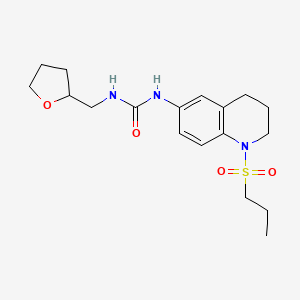
![2-[Benzyl(methyl)amino]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid](/img/structure/B2387517.png)
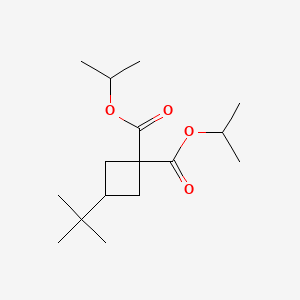
![3-Methyl-6-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]pyrimidin-4-one](/img/structure/B2387519.png)
![6-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B2387520.png)
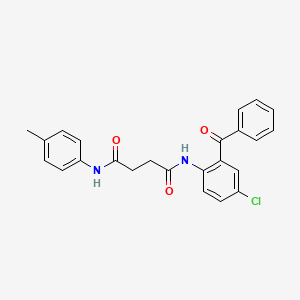

![N-(benzo[d][1,3]dioxol-5-yl)-2-(5-(3-methoxyphenyl)isoxazol-3-yl)acetamide](/img/structure/B2387526.png)
